N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with a sulfonamide reagent under appropriate conditions.
Attachment of the Chlorophenyl and Methyl Groups: The chlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with a suitable amine, such as butylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Chlorobenzene, methyl iodide, and other electrophilic or nucleophilic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Materials Science: Thiophene derivatives are used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The sulfamoyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Modulation of Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, affecting their structure and function.
Comparison with Similar Compounds
N-butyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Thiophene-2-carboxamide Derivatives: These compounds share the thiophene ring and carboxamide group but may have different substituents, leading to variations in biological activity and applications.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and may have similar enzyme inhibition properties but different overall structures and activities.
Chlorophenyl Derivatives: These compounds contain the chlorophenyl group and may have similar receptor modulation properties but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S2/c1-3-4-10-18-16(20)15-14(9-11-23-15)24(21,22)19(2)13-7-5-12(17)6-8-13/h5-9,11H,3-4,10H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNWAQOFUNQAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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